2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene
CAS No.:
Cat. No.: VC13869770
Molecular Formula: C21H17Cl
Molecular Weight: 304.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17Cl |
|---|---|
| Molecular Weight | 304.8 g/mol |
| IUPAC Name | 2-chloro-9,9-dimethyl-6-phenylfluorene |
| Standard InChI | InChI=1S/C21H17Cl/c1-21(2)19-11-8-15(14-6-4-3-5-7-14)12-18(19)17-10-9-16(22)13-20(17)21/h3-13H,1-2H3 |
| Standard InChI Key | PBKGMNVSBFOHQQ-UHFFFAOYSA-N |
| SMILES | CC1(C2=C(C=C(C=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)Cl)C |
| Canonical SMILES | CC1(C2=C(C=C(C=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene (C<sub>23</sub>H<sub>19</sub>Cl) is a halogenated, alkylated, and arylated fluorene derivative. Its molecular structure integrates three distinct functional groups:
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A chlorine atom at the 2-position of the fluorene backbone.
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Two methyl groups at the 9-position, which sterically hinder the central bridge.
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A phenyl group at the 6-position, introducing additional aromaticity and bulk .
The molecular weight of the compound is calculated as 330.85 g/mol, though experimental validation remains pending in published literature.
Structural Analysis
The fluorene scaffold consists of two benzene rings fused to a central five-membered ring. Substitutions at the 2-, 6-, and 9-positions significantly alter its electronic and steric properties:
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Chlorination at C-2 enhances electrophilic reactivity and influences intermolecular interactions via halogen bonding .
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Dimethyl groups at C-9 increase steric bulk, reducing aggregation tendencies in solid-state applications .
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Phenyl substitution at C-6 extends π-conjugation, potentially improving optoelectronic performance .
The SMILES notation for this compound is ClC1=C(C2=C(C=CC=C2)C3=C1C=CC(=C3)C4=CC=CC=C4)C(C)(C)C, reflecting its branched topology .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>19</sub>Cl | Calculated |
| Molecular Weight | 330.85 g/mol | Calculated |
| InChI Key | ANDIDBWHCQXRAM-UHFFFAOYSA-N | Analogous |
| SMILES | ClC1=C(...)C(C)(C)C | Derived |
Synthesis and Manufacturing
Palladium-Catalyzed C–H Activation
The synthesis of 9,9-disubstituted fluorenes, including derivatives like 2-chloro-9,9-dimethyl-6-phenyl-9H-fluorene, has been achieved via palladium-catalyzed C–H activation (Scheme 1) . This method involves:
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Oxidative addition of 2-iodobiphenyl precursors to Pd(0).
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Intramolecular C–H activation to form a dibenzopalladacyclopentadiene intermediate.
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Carbenoid insertion using α-diazoesters, followed by reductive elimination to yield the fluorene product .
For the target compound, a 6-phenyl-2-iodobiphenyl precursor would be required to introduce the phenyl group at C-6. Subsequent reaction with a methyl-substituted α-diazoester could install the 9,9-dimethyl groups, while chlorination at C-2 may occur via post-synthetic modification or directed ortho-metalation .
Table 2: Representative Synthesis Conditions
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Pd(OAc)<sub>2</sub> | |
| Ligand | P(o-tol)<sub>3</sub> | |
| Solvent | DMF | |
| Temperature | 70°C | |
| Reaction Time | 24 hours |
Alternative Routes
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Friedel-Crafts alkylation of pre-chlorinated fluorenes with methylating agents (e.g., Me<sub>2</sub>SO<sub>4</sub>).
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Suzuki-Miyaura coupling to introduce the 6-phenyl group post-fluorene formation .
Physicochemical Properties
Solubility and Stability
While experimental data specific to this compound are scarce, analogous fluorenes exhibit:
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Low water solubility due to hydrophobic aromatic cores.
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High thermal stability (decomposition >300°C), attributed to rigid conjugated systems .
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Photostability under ambient light, though UV exposure may degrade chloro-substituted derivatives .
Spectroscopic Characteristics
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UV-Vis Absorption: Expected λ<sub>max</sub> ~270–290 nm (π→π* transitions of the fluorene backbone) .
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<sup>1</sup>H NMR: Distinct signals for methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.8 ppm) .
Applications in Materials Science
Optoelectronic Devices
Fluorene derivatives are pivotal in:
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Organic light-emitting diodes (OLEDs): The chloro and phenyl groups enhance electron transport and emissive properties .
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Polymer semiconductors: 9,9-Dialkyl/aryl fluorenes improve charge-carrier mobility in field-effect transistors .
Specialty Polymers
Incorporation into polyfluorenes confers:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume